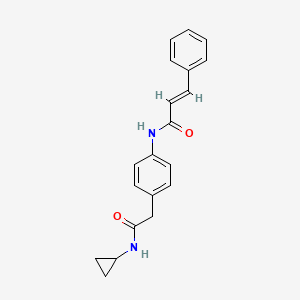

N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)cinnamamide

Description

Properties

IUPAC Name |

(E)-N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c23-19(13-8-15-4-2-1-3-5-15)21-17-9-6-16(7-10-17)14-20(24)22-18-11-12-18/h1-10,13,18H,11-12,14H2,(H,21,23)(H,22,24)/b13-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQFWFKMZDOPORX-MDWZMJQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)cinnamamide typically involves the condensation of cinnamic acid derivatives with amines. One common method is the reaction of cinnamic acid with cyclopropylamine in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ) in a solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) . The reaction conditions usually involve stirring the mixture at room temperature or under reflux until the desired product is obtained.

Chemical Reactions Analysis

N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)cinnamamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amine derivatives.

Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles, resulting in the formation of various substituted derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)cinnamamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms, leading to cell lysis and death . The compound’s anticancer activity is believed to be mediated through the induction of apoptosis in cancer cells by activating caspase-dependent pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Cyclopropylamino Groups

(a) Ethyl 4-(1-((Allyloxy)imino)-2-(cyclopropylamino)-2-oxoethyl)-2-(2,2,2-trifluoroacetamido)thiophene-3-carboxylate (Compound 8, )

- Key Features: Cyclopropylamino group, trifluoroacetamido-thiophene core, ester functionality.

- Synthesis : Prepared via coupling reactions using cyclopropylamine, with structural confirmation via NMR and mass spectrometry.

- Comparison : Unlike the target compound, this analogue lacks the cinnamamide moiety and instead incorporates a thiophene-carboxylate scaffold. The ester group may confer distinct metabolic stability compared to the amide linkage in the target compound .

(b) 4-(1-((Allyloxy)imino)-2-(Cyclopropylamino)-2-oxoethyl)-2-amino-N-(4-fluorophenyl)thiophene-3-carboxamide (Compound 12, )

- Key Features: Cyclopropylamino group, fluorophenylcarboxamide, free amino-thiophene.

Cinnamamide Derivatives

(a) 2-((4-((E)-1-(Hydroxyimino)ethyl)phenyl)amino)-2-oxoethyl Cinnamate ()

- Key Features: Cinnamate ester, hydroxyiminoethyl-phenyl backbone.

- Physicochemical Properties : Evaluated for logP (lipophilicity) and solubility, critical for bioavailability. The ester group may render it more prone to hydrolysis than the amide in the target compound.

- Comparison: The hydroxyiminoethyl substituent introduces a polar imine group, contrasting with the cyclopropylamino’s nonpolar nature. This structural difference could influence membrane permeability and target engagement .

(b) N-(4-(2-((2-Isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide (CAS 1211859-53-8, )

- Key Features : Thiazolyl core, isopropylphenyl substitution.

- The isopropyl group may increase steric hindrance, affecting receptor binding.

- Molecular Weight: 405.5 g/mol (vs. undefined for the target compound).

Functional Group Impact on Bioactivity

Research Findings and Implications

- Cyclopropylamino Group: Compounds with this group (e.g., ) demonstrate activity in neurodegenerative models, suggesting the target compound may share similar therapeutic avenues .

- Cinnamamide vs. Cinnamate : The amide linkage in the target compound likely enhances metabolic stability compared to ester-based analogues (), which are more susceptible to esterase-mediated hydrolysis .

- Thiazole vs. Phenyl Core : Thiazole-containing analogues () may exhibit enhanced binding to hydrophobic pockets in enzymes due to aromatic heterocycles, whereas the target compound’s phenyl group offers simpler synthetic accessibility .

Biological Activity

N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)cinnamamide is a synthetic compound that has garnered attention in medicinal chemistry due to its promising biological activities, particularly as an antioxidant and anti-inflammatory agent. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound is characterized by a cinnamide backbone and a cyclopropylamino substituent , which contribute to its unique pharmacological properties. The presence of the cyclopropyl group enhances the compound's reactivity and biological interactions, making it a subject of interest for further research in drug development.

- Antioxidant Activity :

-

Anti-inflammatory Properties :

- The compound exhibits anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways. This activity is particularly relevant in conditions characterized by chronic inflammation .

-

Potential Anticancer Activity :

- Similar compounds have demonstrated anticancer properties, including the induction of apoptosis and cell cycle arrest. Research indicates that this compound may inhibit tumor growth through these mechanisms .

Case Studies and Experimental Data

A series of studies have investigated the biological activity of this compound and related compounds. Notable findings include:

- Nrf2/ARE Activation : In vitro assays using HepG2 cells demonstrated that derivatives of cinnamamide compounds could significantly activate the Nrf2/ARE pathway, leading to increased expression of target genes associated with antioxidant defense .

- Cell Viability Assays : Compound 1g, a derivative closely related to this compound, showed significant cytoprotective effects against oxidative stress induced by tert-butyl hydroperoxide (t-BHP). This suggests potential therapeutic applications in oxidative stress-related diseases .

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Antioxidant, anti-inflammatory | Cyclopropyl group enhances reactivity |

| N-Phenyl Cinnamamide Derivatives | Antioxidant | Broad range of substitutions possible |

| N-(4-Phenylthiazol-2-yl)cinnamamide | Anti-proliferative | Thiazole ring contributes to unique activity |

| N-Cyclohexyl Cinnamamide | Anti-inflammatory | Cyclohexane provides different steric effects |

Future Directions

Further investigations are warranted to fully elucidate the biological mechanisms underlying the activity of this compound. Techniques such as molecular docking studies and advanced in vitro assays will be crucial in determining its binding affinity to various biological targets and optimizing its therapeutic potential.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)cinnamamide, and how can reaction yields be optimized?

Methodological Answer:

A two-step approach is typically employed:

Amide Coupling: React 4-aminophenylacetic acid derivatives with cyclopropylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the cyclopropylamino-oxoethyl intermediate.

Cinnamoyl Attachment: Introduce the cinnamoyl group via Schotten-Baumann conditions (cinnamoyl chloride in a biphasic NaOH/CH₂Cl₂ system).

Critical Parameters:

- Maintain pH >9 during cinnamoylation to prevent hydrolysis.

- Use anhydrous solvents to avoid side reactions with moisture-sensitive intermediates .

- Monitor reaction progress via TLC (Rf ~0.5 in EtOAc/hexane 3:7) or LC-MS.

Basic: Which analytical techniques are most reliable for confirming the structural identity of this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Look for aromatic protons (δ 7.2–8.1 ppm), cinnamoyl vinyl protons (δ 6.5–7.0 ppm), and cyclopropane CH (δ 1.2–1.5 ppm).

- ¹³C NMR: Confirm carbonyl groups (amide at ~168 ppm, cinnamate at ~166 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Calculate exact mass (C₂₁H₂₁N₂O₃: 349.1552) to validate molecular ion peaks.

- X-ray Crystallography: For unambiguous confirmation, crystallize in methanol/water (1:1) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity in cinnamamide derivatives?

Methodological Answer:

- Analog Synthesis: Modify substituents on the phenyl ring (e.g., electron-withdrawing groups at para positions) and vary cyclopropane substituents.

- In Vitro Assays: Screen analogs against target proteins (e.g., viral polymerases) using fluorescence polarization or SPR binding assays.

- Computational Docking: Use AutoDock Vina to predict interactions with active sites (e.g., monkeypox DNA polymerase, as in related cinnamamides) .

- Data Validation: Cross-reference docking scores (ΔG < -8 kcal/mol) with IC₅₀ values from enzymatic inhibition assays .

Advanced: What experimental strategies resolve contradictions in reported biological activities of structurally similar compounds?

Methodological Answer:

- Reproducibility Checks: Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays).

- Orthogonal Assays: Combine enzymatic inhibition data with cellular viability (MTT) and apoptosis (Annexin V) assays.

- Meta-Analysis: Compare datasets using tools like Prism to identify outliers or batch effects. For example, discrepancies in antiviral activity may arise from varying cell lines (Vero vs. HeLa) .

Basic: How should researchers handle stability challenges during storage of this compound?

Methodological Answer:

- Storage Conditions: Store lyophilized powder at -20°C in amber vials under argon. Avoid aqueous solutions >24 hours.

- Degradation Monitoring: Use HPLC (C18 column, acetonitrile/water gradient) to detect hydrolysis products (e.g., free cinnamic acid).

- pH Control: Prepare buffers at pH 7.4 (PBS) for in vitro studies to minimize amide bond cleavage .

Advanced: Which in vitro models are suitable for assessing metabolic stability and toxicity?

Methodological Answer:

- Hepatic Microsomes: Incubate compound (10 µM) with human liver microsomes (HLM) and NADPH for 60 min. Quantify parent compound loss via LC-MS/MS.

- CYP450 Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4: BFC) to identify enzyme inhibition risks.

- Cytotoxicity Profiling: Test in HepG2 cells (CC₅₀ via MTT assay) and compare to HEK293 controls to assess tissue-specific toxicity .

Advanced: How can computational modeling guide the design of derivatives with improved target selectivity?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Simulate ligand-receptor complexes (e.g., GROMACS) to analyze binding stability over 100 ns.

- Free Energy Perturbation (FEP): Predict ΔΔG values for cyclopropane modifications to prioritize synthetic targets.

- Pharmacophore Mapping: Align top-performing analogs (e.g., from ) to identify critical hydrogen bond acceptors and hydrophobic regions .

Basic: What safety precautions are essential when handling this compound in the lab?

Methodological Answer:

- PPE Requirements: Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing and synthesis.

- Spill Management: Decontaminate with 10% NaOH solution to neutralize reactive intermediates.

- First Aid: For skin contact, rinse with water for 15 min; seek medical evaluation if irritation persists .

Advanced: What strategies enhance solubility for in vivo studies without compromising activity?

Methodological Answer:

- Prodrug Design: Introduce phosphate esters at the cinnamoyl hydroxyl (if present) for pH-dependent release.

- Formulation: Use PEGylated liposomes or cyclodextrin complexes (e.g., HP-β-CD) to increase aqueous solubility.

- In Vivo Validation: Administer via IV (1 mg/kg in saline/PEG 400) and measure plasma concentrations via LC-MS .

Advanced: How can researchers address low bioavailability in preclinical models?

Methodological Answer:

- Permeability Enhancement: Co-administer with P-glycoprotein inhibitors (e.g., verapamil) in Caco-2 assays.

- Metabolic Shielding: Introduce deuterium at labile positions (e.g., cyclopropane CH₂) to slow CYP450 metabolism.

- PK/PD Modeling: Use Phoenix WinNonlin to correlate dose adjustments with AUC improvements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.